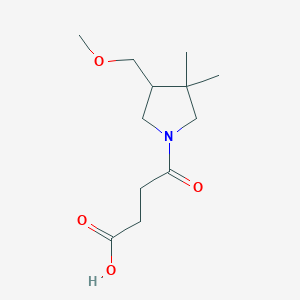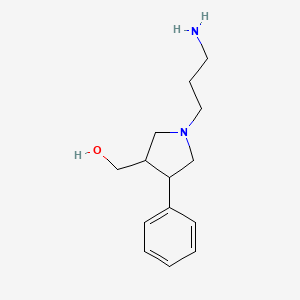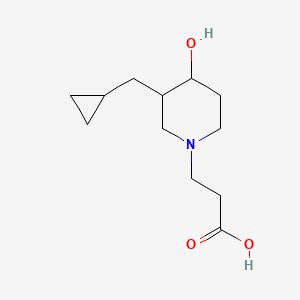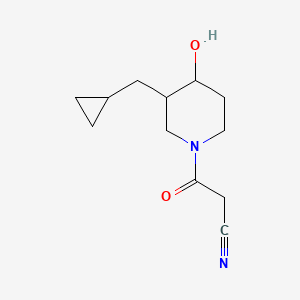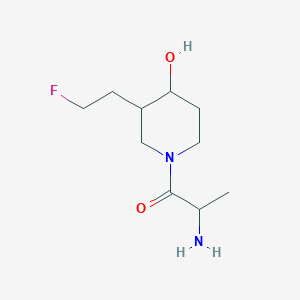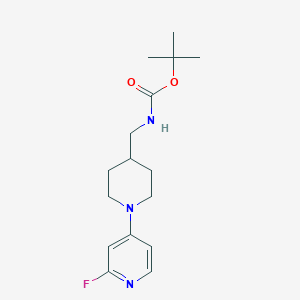
Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of specific acids with piperidine, followed by the reaction of the resulting product with tert-butyl isocyanate. Another synthesis pathway involves dissolving Tert-Butylpiperidin-4-ylcarbamate in dichloromethane, adding 4-Fluorobenzoic acid, and then adding 2- (7-Azobenzotriazole) -N, N, N ‘, N’-tetramethyluronium hexafluorophosphate and N, N-diisopropylethylamine. The reaction is carried out at 25 ° C for 3 hours .Molecular Structure Analysis
The molecular formula of “Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate” is C16H24FN3O2. The molecular weight is 309.38 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 4-Fluorobenzoic acid with Tert-Butylpiperidin-4-ylcarbamate in the presence of 2- (7-Azobenzotriazole) -N, N, N ‘, N’-tetramethyluronium hexafluorophosphate and N, N-diisopropylethylamine .Scientific Research Applications
Synthesis and Chemical Properties
Compounds with structures similar to "Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate" are often synthesized as intermediates in the production of biologically active molecules. For instance, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound with a somewhat related structure, has been synthesized and identified as an important intermediate in the development of drugs like crizotinib, showcasing its role in pharmaceutical research (D. Kong et al., 2016).
Biological Applications and Evaluation
Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized, including its in vitro antibacterial and anthelmintic activities. Although it exhibited moderate anthelmintic activity, this highlights the potential of such compounds in contributing to the development of new therapeutic agents (C. Sanjeevarayappa et al., 2015).
Structural and Synthetic Methodologies
The research on these compounds also extends to their synthesis methodologies, structural characterization, and the exploration of their chemical properties. For example, the crystal structure analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate sheds light on the molecular geometry and potential reactivity of such compounds, indicating their relevance in material science and chemical synthesis (Ashwini Gumireddy et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been used in the development of targeted protein degradation, suggesting potential protein targets .
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been implicated in the synthesis of biologically active compounds such as crizotinib , suggesting potential involvement in related biochemical pathways.
Result of Action
Similar compounds have shown high antimicrobial activity, along with selectivity over mammalian cells . This suggests that Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate may have similar effects.
properties
IUPAC Name |
tert-butyl N-[[1-(2-fluoropyridin-4-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-11-12-5-8-20(9-6-12)13-4-7-18-14(17)10-13/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYYPAFRJNIRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1479148.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1479149.png)
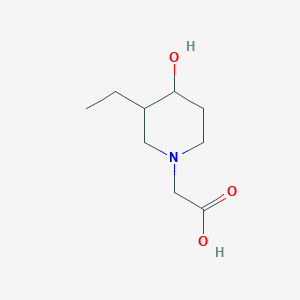
![1-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479155.png)
![4-(Methoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1479156.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1479157.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1479158.png)
